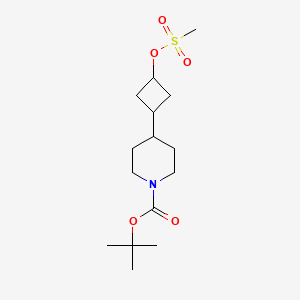

tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H27NO5S |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

tert-butyl 4-(3-methylsulfonyloxycyclobutyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H27NO5S/c1-15(2,3)20-14(17)16-7-5-11(6-8-16)12-9-13(10-12)21-22(4,18)19/h11-13H,5-10H2,1-4H3 |

InChI Key |

RLOBMRPQXXKJNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CC(C2)OS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via a substitution reaction, where a suitable cyclobutyl halide reacts with the piperidine derivative.

Attachment of the Methylsulfonyl Oxy Group: The methylsulfonyl oxy group is introduced through a sulfonation reaction, where a methylsulfonyl chloride reacts with the cyclobutyl group.

Formation of the tert-Butyl Ester: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to yield the free amine. For example:

-

Reagent : Trifluoroacetic acid (TFA) or HCl in dioxane.

-

Conditions : Room temperature or mild heating (25–40°C).

-

Product : 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine.

Example Reaction Pathway :

This reaction is critical for subsequent functionalization of the piperidine nitrogen .

Nucleophilic Substitution at the Mesyloxy Group

The mesyloxy group (-OSO₂CH₃) is a strong leaving group, enabling nucleophilic displacement. Common nucleophiles include amines, alkoxides, or halides.

Functionalization of the Piperidine Ring

The piperidine nitrogen can undergo alkylation, acylation, or sulfonylation after Boc deprotection. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base.

-

Acylation : Treatment with acetyl chloride or anhydrides.

Cyclobutane Ring Reactivity

The cyclobutyl group may participate in ring-opening or strain-driven reactions, though its stability often limits reactivity. Potential pathways include:

-

Photochemical [2+2] Cycloaddition : Formation of bicyclic structures under UV light.

-

Hydrogenation : Reduction of the cyclobutane ring (rare due to high stability).

Cross-Coupling Reactions

The mesyloxy group can be replaced via palladium-catalyzed cross-coupling. For example:

-

Buchwald-Hartwig Amination : Introduction of aryl/heteroaryl amines.

-

Negishi Coupling : Reaction with organozinc reagents.

Challenges and Limitations

Scientific Research Applications

The compound's structure suggests potential biological activities, primarily due to the presence of functional groups that can interact with biological systems. Research indicates that it may exhibit properties beneficial for neuroprotection and other therapeutic areas.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the compound's protective effects on neuronal cells:

- Cell Viability Assays : Results indicated a significant increase in cell viability when treated with tert-butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate compared to untreated controls.

| Assay Type | Measurement | Result |

|---|---|---|

| MTT Assay | Cell Viability | Increased by 35% at 50 µM concentration |

| TBARS Assay | Lipid Peroxidation | Reduced malondialdehyde (MDA) levels by 45% |

In Vivo Studies

Animal models have been employed to assess the compound's efficacy in reducing cognitive decline:

- Scopolamine-Induced Cognitive Impairment : In rats, administration of the compound resulted in improved memory retention and reduced oxidative stress markers.

| Parameter | Measurement Method | Result |

|---|---|---|

| Cognitive Function | Morris Water Maze Test | Significant improvement in escape latency |

| Oxidative Stress | MDA Levels | Decreased by 30% compared to control group |

Case Studies

-

Neuroprotection Against Amyloid Beta Toxicity :

- A study investigated the effects of this compound on astrocytes exposed to amyloid beta peptide. The results demonstrated a protective effect, suggesting potential applications in Alzheimer's disease treatment.

-

Comparative Analysis with Established Treatments :

- When compared to traditional treatments like galantamine, the compound showed comparable protective effects but with a distinct mechanism of action that warrants further exploration.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The following analogs (Table 1) share the Boc-piperidine core but differ in substituent position, chain length, and ring systems:

| Compound Name | Substituent Structure | CAS Number | Similarity Score |

|---|---|---|---|

| tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate | Mesyloxy-methyl (-CH₂-OSO₂Me) | 161975-39-9 | 0.97–0.98 |

| tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate | Mesyloxy-ethyl (-CH₂CH₂-OSO₂Me) | 147699-19-2 | 0.96–0.98 |

| This compound (Target) | Mesyloxy-cyclobutyl (strained ring) | N/A | Reference |

| 1-Boc-3-Methanesulfonyloxymethyl-piperidine | Mesyloxy-methyl at 3-position | N/A | 0.95–0.97 |

Data Source :

Nucleophilic Substitution :

- Ethyl-Substituted Analog (CAS 147699-19-2) : Synthesized via SN2 displacement using NaN₃ in DMF (75°C, 77% yield), demonstrating compatibility with azide-based click chemistry ().

- Methyl-Substituted Analog (CAS 161975-39-9) : Available commercially (95% purity) for use in similar reactions but may exhibit lower steric hindrance .

Click Chemistry :

- The ethyl-substituted analog (tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate) was converted to an azide intermediate (azide24) and subsequently used to synthesize triazole derivatives (e.g., compound 25, 77% yield) via copper-catalyzed azide-alkyne cycloaddition (). The cyclobutyl analog’s rigid structure may alter reaction kinetics or regioselectivity in such transformations.

Physicochemical Properties

| Property | Target Compound | Ethyl-Substituted Analog | Methyl-Substituted Analog |

|---|---|---|---|

| Molecular Weight | 357.46 g/mol | 307.41 g/mol | 293.38 g/mol |

| LogP (Predicted) | ~2.5 (higher hydrophobicity) | ~1.8 | ~1.5 |

| Melting Point | Likely elevated due to rigid cyclobutyl | Not reported | Not reported |

Notes:

- The ethyl-substituted analog has been synthesized in 43–100% yield depending on reaction conditions ().

Biological Activity

tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate, with the CAS number 1958100-64-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant studies that highlight its pharmacological significance.

The biological activity of this compound primarily involves its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, which could be beneficial in therapeutic applications.

Pharmacological Studies

Research indicates that this compound exhibits significant activity in several areas:

-

Neuropharmacology :

- It has been studied for its effects on neurotransmitter systems, particularly in relation to tropomyosin receptor kinases (Trk), which are crucial in neurotrophic signaling pathways. In vitro studies have shown that it can modulate Trk receptor activity, potentially influencing neurogenesis and neuronal survival .

- Anti-inflammatory Properties :

- Analgesic Effects :

Study 1: Neuroprotective Effects

A study conducted on rodent models demonstrated that this compound significantly reduced neuronal cell death in models of neurodegeneration. The compound was administered at varying doses, showing a dose-dependent effect on cell viability and neuroprotection against oxidative stress .

Study 2: Anti-inflammatory Activity

In a controlled trial involving lipopolysaccharide (LPS)-induced inflammation in mice, the administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings support its potential use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step protocols. A common approach includes:

- Step 1 : Formation of the triazole or cyclobutyl intermediate via reactions such as cyclopropylamine with thiocyanate (for triazole rings) or sulfonation of cyclobutanol derivatives .

- Step 2 : Coupling the intermediate with piperidine derivatives using tert-butyl carbamate under optimized conditions (e.g., dichloromethane solvent, DMAP catalyst, 0–20°C) .

- Purification : Silica gel column chromatography is recommended for isolating the final product .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

Key methods include:

- NMR Spectroscopy : Analyze proton and carbon environments to verify the piperidine, cyclobutyl, and methylsulfonyloxy groups.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via high-resolution MS) .

- Infrared (IR) Spectroscopy : Identify functional groups like the carbonyl (C=O) of the tert-butyl carbamate .

Q. What safety protocols are critical during handling?

- PPE : Wear respiratory protection, nitrile gloves, and safety goggles to prevent inhalation, dermal, or ocular exposure .

- Storage : Keep in a dry, ventilated area away from ignition sources, with temperature stability (±5°C) to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized during methylsulfonyloxy group introduction?

- Temperature Control : Maintain 0–20°C to minimize side reactions (e.g., sulfonate ester hydrolysis) .

- Catalyst Selection : Use DMAP or triethylamine to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reaction kinetics .

Q. How should researchers resolve solubility discrepancies in formulation studies?

- Methodological Testing : Conduct systematic solubility assays in varying pH buffers and solvents (e.g., DMSO, ethanol) while monitoring purity via HPLC .

- Log S Analysis : Use computational tools to predict solubility based on molecular descriptors like polarity and hydrogen-bonding capacity .

- Impurity Profiling : Characterize by-products (e.g., unreacted cyclobutanol) via LC-MS to adjust purification protocols .

Q. What strategies mitigate by-product formation during cyclobutyl ring functionalization?

- Stoichiometric Precision : Use a 10–20% excess of methylsulfonyl chloride to ensure complete cyclobutanol conversion .

- Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction times .

- Post-Reaction Quenching : Neutralize residual sulfonic acids with bicarbonate washes to prevent decomposition .

Q. How can biological activity assays be designed for this compound?

- Target Selection : Prioritize enzymes or receptors with known affinity for piperidine or sulfonate esters (e.g., kinase inhibitors) .

- In Vitro Testing : Use cell-based assays (e.g., cytotoxicity in HEK293 cells) with IC50 determination, ensuring compound stability in media via pre-incubation stability tests .

- Metabolic Profiling : Evaluate hepatic microsomal stability to identify potential prodrug activation pathways .

Data Contradiction Analysis

Q. How should conflicting toxicity data be interpreted?

- Case Study : If acute oral toxicity (LD50) varies between studies, compare testing models (e.g., rodent vs. in vitro) and exposure durations .

- Dose-Response Curves : Replicate experiments using standardized OECD guidelines to validate thresholds .

- Impurity Influence : Assess whether trace intermediates (e.g., unreacted thiocyanate) contribute to toxicity discrepancies .

Q. What methodologies address stability variations under different storage conditions?

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light Sensitivity Assays : Compare NMR spectra of light-exposed vs. dark-stored samples to detect photolytic by-products .

- Desiccant Use : Incorporate silica gel in storage containers to mitigate hydrolysis of the methylsulfonyloxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.